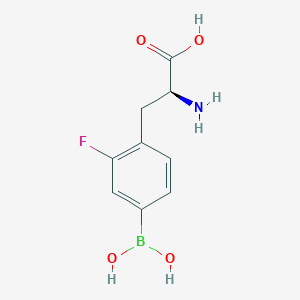
4-Borono-2-fluorophenylalanine
Vue d'ensemble
Description
4-Borono-2-fluorophenylalanine is a compound that has garnered significant interest in the fields of chemistry and medicine It is a derivative of phenylalanine, an essential amino acid, and contains both boron and fluorine atoms
Applications De Recherche Scientifique
4-Borono-2-fluorophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Utilized in studies involving amino acid metabolism and protein synthesis.
Medicine: Plays a crucial role in BNCT for cancer treatment.
Industry: Employed in the development of radiopharmaceuticals for diagnostic imaging.
Mécanisme D'action
Target of Action
The primary target of 4-Borono-2-fluorophenylalanine is cancer cells, specifically in the context of Boron Neutron Capture Therapy (BNCT) . BNCT is a radiotherapy based on the nuclear reaction between boron-10 (^10B) and low-energy thermal neutrons .
Mode of Action
This compound acts as a boron carrier in BNCT . The compound is taken up by cancer cells, where it interacts with low-energy thermal neutrons. This interaction triggers a nuclear reaction between ^10B and the neutrons, resulting in the generation of high linear energy transfer alpha particles and lithium-7 (^7Li) ions . These particles cause significant damage to the cancer cells, leading to their destruction .
Biochemical Pathways
The alpha particles and ^7Li ions generated by the nuclear reaction have a very short range in tissue, meaning they cause localized damage to the cancer cells without significantly affecting surrounding healthy cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically administered intravenously or intracarotidly . It is then distributed throughout the body, with a particular affinity for cancer cells .
Result of Action
The result of this compound’s action is the destruction of cancer cells. The high linear energy transfer of the alpha particles and ^7Li ions generated by the nuclear reaction causes significant damage to the DNA of the cancer cells, leading to cell death .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound’s efficacy can be enhanced by disrupting the blood-brain barrier, which improves its uptake by brain tumors . Additionally, the compound’s stability and practicality of synthesis can be improved by using certain labeling agents .
Analyse Biochimique
Biochemical Properties
4-Borono-2-fluorophenylalanine interacts with various biomolecules in the body. It is incorporated into cells mainly through L-type amino acid transporters . The compound’s interaction with these transporters allows it to enter cells and participate in biochemical reactions. The nature of these interactions is primarily driven by the structural similarity of this compound to phenylalanine, a naturally occurring amino acid.
Cellular Effects
The effects of this compound on cells are primarily observed in the context of BNCT. The compound can kill tumor cells while avoiding injury to surrounding healthy cells . This is achieved through the nuclear reaction between boron-10, which is part of the compound, and low-energy thermal neutrons .
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in BNCT. When the compound is exposed to a source of thermal neutrons, the boron-10 atoms capture a neutron and subsequently disintegrate, releasing high-energy alpha particles and lithium-7 ions . These particles have a high linear energy transfer, causing significant damage to the cells in which the reaction occurs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable but is incorporated into melanogenesis non-enzymatically . The stability of the compound, along with its specific interactions with cellular components, contributes to its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. The compound’s tumor-imaging potential was demonstrated in various animal models, with higher accumulation observed in melanomas than in non-melanoma tumors .
Metabolic Pathways
This compound is involved in specific metabolic pathways due to its structural similarity to phenylalanine. Unlike phenylalanine, it carries a boron atom, which allows it to participate in the unique reactions involved in BNCT .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with L-type amino acid transporters . These transporters allow the compound to enter cells and be distributed throughout the tissue.
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of phenylalanine due to their structural similarity. The presence of the boron atom may influence its localization, particularly in cells undergoing BNCT, where the compound is targeted by thermal neutrons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2-fluorophenylalanine typically involves the electrophilic fluorination of 4-borono-phenylalanine. One method includes the use of [18F]acetylhypofluorite as a fluorinating agent. The reaction conditions often involve the use of a high-performance liquid chromatography (HPLC) system for purification .
Industrial Production Methods: Industrial production of this compound can be achieved through copper-mediated nucleophilic radiofluorination. This method involves the activation of fluorine-18 with potassium carbonate and Kryptofix222 in a reaction vial. The boron ester precursor and copper catalyst are then added, and the mixture is heated to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Borono-2-fluorophenylalanine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Substitution: Substituted phenylalanine derivatives.
Comparaison Avec Des Composés Similaires
4-Borono-phenylalanine: Lacks the fluorine atom but is also used in BNCT.
2-Fluorophenylalanine: Contains fluorine but lacks the boron atom.
Uniqueness: 4-Borono-2-fluorophenylalanine is unique due to the presence of both boron and fluorine atoms, which enhances its utility in BNCT and diagnostic imaging. The combination of these elements allows for better targeting and imaging capabilities compared to its analogs .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-borono-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGVVBGRTWMSPX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1604798-48-2 | |
| Record name | (2S)-2-amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2909290.png)
![Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride](/img/structure/B2909292.png)
![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909294.png)

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)
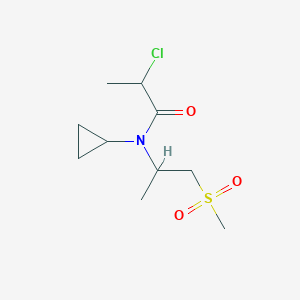
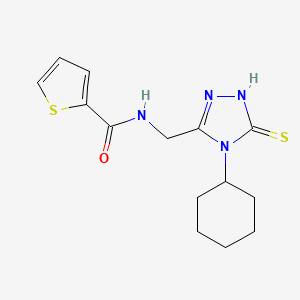

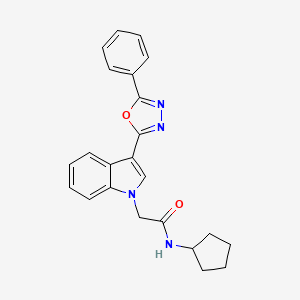
![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2909309.png)
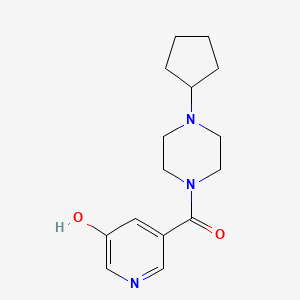
![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
